molecular formula C9H4Cl3N3O2 B15055344 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15055344
M. Wt: 292.5 g/mol
InChI Key: LWCOUZZAOOSMLF-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound known for its unique structure and properties. This compound belongs to the class of triazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole
  • 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Chloro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms enhance its reactivity and potential for various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H4Cl3N3O2

Molecular Weight

292.5 g/mol

IUPAC Name

5-chloro-2-(3,5-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H4Cl3N3O2/c10-4-1-5(11)3-6(2-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17)

InChI Key

LWCOUZZAOOSMLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2N=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

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